molecular formula C11H12O3 B13421191 Methyl 2-(2-(2-oxoethyl)phenyl)acetate CAS No. 61623-61-8

Methyl 2-(2-(2-oxoethyl)phenyl)acetate

Cat. No.: B13421191
CAS No.: 61623-61-8
M. Wt: 192.21 g/mol
InChI Key: RDCORGLLNDVGII-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-oxoethyl)phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenyl ring substituted with a 2-oxoethyl group and a methyl ester group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-(2-oxoethyl)phenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 2-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-oxoethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-(2-oxoethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-(2-(2-oxoethyl)phenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-oxoethyl)benzoic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(2-oxoethyl)phenyl)acetate is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 2-(2-(2-oxoethyl)phenyl)acetate is a compound of growing interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a 2-oxoethyl group attached to a phenyl ring, which contributes to its distinctive chemical reactivity. The molecular formula is C12H12O3C_{12}H_{12}O_3, and it has a molecular weight of 220.22 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives that may exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Upon hydrolysis, the ester group releases 2-(2-oxoethyl)benzoic acid, which may engage with enzymes and receptors critical for various biochemical pathways. This interaction can influence cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Gram-positive Bacteria : The compound demonstrated significant inhibitory effects against Staphylococcus aureus.
  • Gram-negative Bacteria : It was also effective against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Notably, it exhibited antifungal activity against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptosis-related proteins. The detailed mechanisms are still under investigation but suggest potential pathways involving caspase activation and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound using disk diffusion methods. Results indicated that certain derivatives had enhanced activity compared to the parent compound, suggesting structural modifications could improve efficacy against resistant strains .
  • Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, this compound was shown to inhibit cell proliferation significantly. Flow cytometry analyses revealed an increase in the percentage of cells undergoing apoptosis in treated groups compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
Methyl phenylacetateLacks the 2-oxoethyl groupLimited antimicrobial
Ethyl benzoateContains an ethyl group insteadMild antifungal
Methyl 2-(2-methoxy-2-oxoethyl)benzoateMethoxy group instead of oxoethylModerate antibacterial

This compound stands out due to its unique structural attributes that enhance its reactivity and biological activity compared to similar compounds .

Properties

CAS No.

61623-61-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-[2-(2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C11H12O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,7H,6,8H2,1H3

InChI Key

RDCORGLLNDVGII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1CC=O

Origin of Product

United States

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